4-Methylpiperidine-2-carboxylic acid
Overview
Description
4-Methylpiperidine-2-carboxylic acid is an organic compound with the molecular formula C7H13NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a carboxylic acid functional group at the second position and a methyl group at the fourth position.
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, which include 4-Methylpiperidine-2-carboxylic acid, have been found to exhibit a wide variety of biological activities . These compounds have been used in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Cellular Effects
Piperidine derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, they have been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Molecular Mechanism
Piperidine derivatives have been found to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylpiperidine-2-carboxylic acid typically involves the hydrogenation of 4-picoline-2-carboxylic acid under high pressure and temperature conditions. This process can be hazardous due to the high-pressure requirements and the need for specialized equipment .
Industrial Production Methods: An alternative industrial method involves the oxidation of this compound ethyl ester using phosphomolybdic acid as a catalyst and hydrogen peroxide as the oxidizing agent. This method is advantageous due to its moderate reaction conditions, high yield, and ease of purification .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and phosphomolybdic acid.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various reagents depending on the desired product, such as alcohols for esterification or amines for amidation.
Major Products Formed:
Oxidation: Nitrogen oxides and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Esters, amides, and other substituted derivatives.
Scientific Research Applications
4-Methylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as an impurity standard in the quality control of pharmaceutical products like Argatroban.
Mechanism of Action
The mechanism of action of 4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives, including this compound, have been shown to regulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in various biological processes, including inflammation and cancer progression .
Comparison with Similar Compounds
Pipecolic Acid (Piperidine-2-carboxylic acid): A structurally similar compound with a carboxylic acid group at the second position but without the methyl group at the fourth position.
2-Methylpyridine-4-carboxylic Acid: Another related compound with a methyl group at the second position and a carboxylic acid group at the fourth position.
Uniqueness: 4-Methylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the fourth position influences its reactivity and interactions with other molecules, making it valuable in various applications .
Properties
IUPAC Name |
4-methylpiperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHCHLWYGMSPJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403635 | |
Record name | 4-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172823-76-6 | |
Record name | 4-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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